4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline
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Overview
Description
4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is a complex organic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
- The primary target of this compound is protease activated receptor 1 (PAR1) . PAR1 is a platelet surface G-protein coupled receptor that plays a crucial role in regulating platelet aggregation .
- In patients with prior myocardial infarction (MI) or peripheral arterial diseases, PAR1 has been considered a promising antiplatelet target to prevent thrombotic cardiovascular events .
- Resulting Changes : By blocking PAR1 activation, the compound reduces platelet aggregation, which is essential for preventing thrombotic events .
- Downstream Effects : Inhibition of PAR1 activation leads to downstream effects such as reduced platelet activation, decreased clot formation, and ultimately prevention of thrombotic cardiovascular events .
- ADME Properties :
- Metabolism : Metabolic stability is crucial. Modifications at specific positions (e.g., insertion of heteroatoms) aim to improve stability .
- Impact on Bioavailability : Improved metabolic stability enhances bioavailability, ensuring sustained therapeutic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halogenated quinazoline derivative . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline core, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 6-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline
- Oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties
Uniqueness: 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the quinazoline core with the octahydrocyclopenta[c]pyrrol-2-yl moiety makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-2-7-17-16(6-1)18(20-12-19-17)22-10-15(11-22)21-8-13-4-3-5-14(13)9-21/h1-2,6-7,12-15H,3-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INULJIOSKICYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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